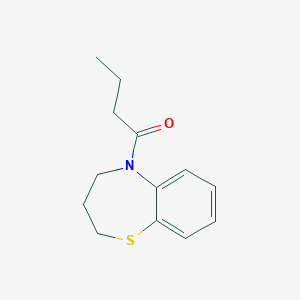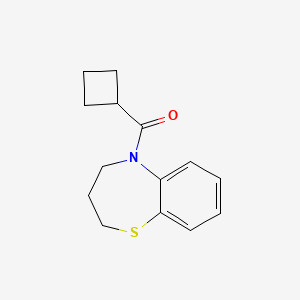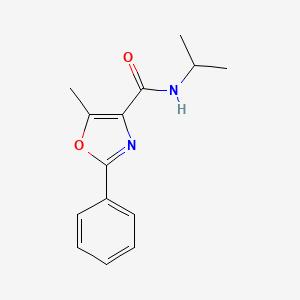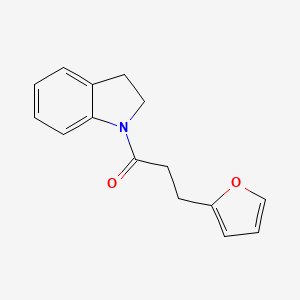![molecular formula C17H24N2O2 B7471853 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in regulating various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer.
作用機序
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide acts as a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor activation has been shown to inhibit neurotransmitter release, reduce neuronal excitability, and modulate synaptic plasticity. By blocking the adenosine A1 receptor, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide can enhance neurotransmitter release, increase neuronal excitability, and promote synaptic plasticity.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. In the brain, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which are important neurotransmitters involved in cognitive function and motor control. In the heart, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to reduce myocardial infarction and ischemia-reperfusion injury by reducing myocardial oxygen consumption and improving myocardial contractility.
実験室実験の利点と制限
The advantages of using 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide in lab experiments include its high selectivity for the adenosine A1 receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological properties. The limitations of using 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide in lab experiments include its low solubility in water, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for research on 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists for the treatment of neurological disorders, cardiovascular diseases, and cancer. Another area of research is the investigation of the molecular mechanisms underlying the effects of 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide on neurotransmitter release, neuronal excitability, and synaptic plasticity. Finally, the potential use of 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide as a tool for studying the role of the adenosine A1 receptor in various physiological processes remains an important area of research.
合成法
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide can be synthesized using a variety of methods, including the classical Ullmann reaction, Suzuki coupling, and Buchwald-Hartwig cross-coupling. The most commonly used method for the synthesis of 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide is the Buchwald-Hartwig cross-coupling reaction, which involves the reaction of 3-(piperidine-1-carbonyl)phenylboronic acid with 2,2-dimethylpropanoyl chloride in the presence of a palladium catalyst.
科学的研究の応用
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. In neurological disorders, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease and epilepsy. In cardiovascular diseases, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to reduce myocardial infarction and ischemia-reperfusion injury. In cancer, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)16(21)18-14-9-7-8-13(12-14)15(20)19-10-5-4-6-11-19/h7-9,12H,4-6,10-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGMJTREOGXDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)

